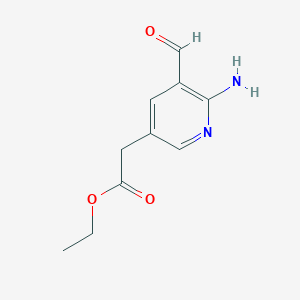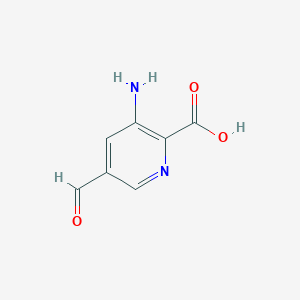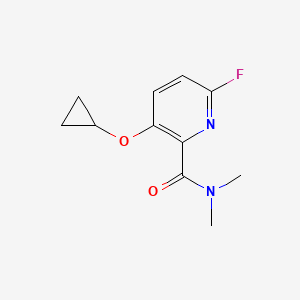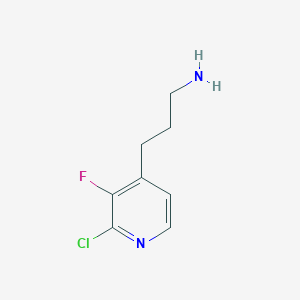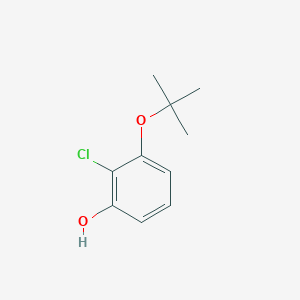
3-(Tert-butoxy)-2-chlorophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Tert-butoxy)-2-chlorophenol is an organic compound characterized by a tert-butoxy group attached to the third carbon of a phenol ring, with a chlorine atom attached to the second carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tert-butoxy)-2-chlorophenol typically involves the reaction of 2-chlorophenol with tert-butyl alcohol in the presence of an acid catalyst. The reaction proceeds via the formation of a tert-butyl carbocation, which then reacts with the phenol to form the desired product. The reaction conditions often include elevated temperatures and the use of a strong acid such as sulfuric acid or hydrochloric acid to facilitate the formation of the carbocation .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to introduce the tert-butoxy group into various organic compounds, providing a more sustainable and scalable method for industrial synthesis .
化学反応の分析
Types of Reactions
3-(Tert-butoxy)-2-chlorophenol undergoes several types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The chlorine atom can be reduced to form the corresponding phenol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: 2-chlorophenol and other reduced derivatives.
Substitution: Various substituted phenols depending on the nucleophile used
科学的研究の応用
3-(Tert-butoxy)-2-chlorophenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 3-(Tert-butoxy)-2-chlorophenol involves its interaction with various molecular targets, including enzymes and receptors. The tert-butoxy group can influence the compound’s reactivity and binding affinity, while the phenolic group can participate in hydrogen bonding and other interactions. The chlorine atom can also affect the compound’s electronic properties and reactivity .
類似化合物との比較
Similar Compounds
2-Chlorophenol: Lacks the tert-butoxy group, resulting in different chemical properties and reactivity.
3-(Tert-butoxy)phenol: Lacks the chlorine atom, affecting its electronic properties and reactivity.
4-(Tert-butoxy)-2-chlorophenol: Similar structure but with the tert-butoxy group in a different position, leading to different reactivity and applications
Uniqueness
The combination of these functional groups allows for a wide range of chemical reactions and interactions, making it a valuable compound in various fields of research and industry .
特性
分子式 |
C10H13ClO2 |
|---|---|
分子量 |
200.66 g/mol |
IUPAC名 |
2-chloro-3-[(2-methylpropan-2-yl)oxy]phenol |
InChI |
InChI=1S/C10H13ClO2/c1-10(2,3)13-8-6-4-5-7(12)9(8)11/h4-6,12H,1-3H3 |
InChIキー |
GJJOJQYYBGSBLB-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC1=CC=CC(=C1Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




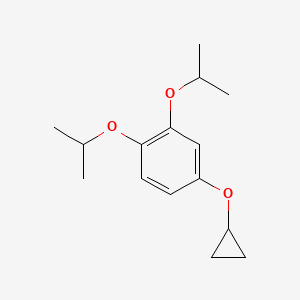
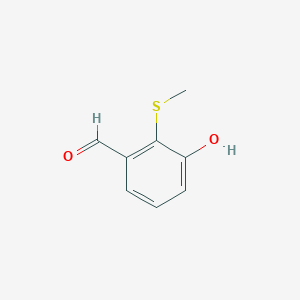
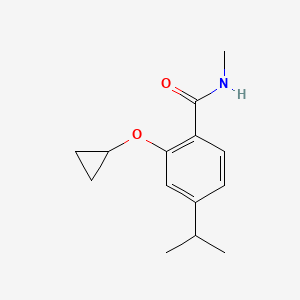
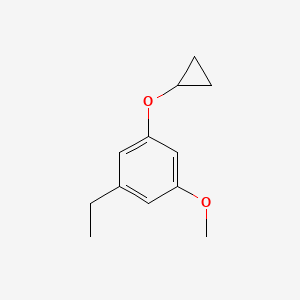
![[4-Hydroxy-6-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14835655.png)
